Etanterol - 93047-39-3

Etanterol

Catalog Number: EVT-426132
CAS Number: 93047-39-3
Molecular Formula: C18H24N2O3
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Etanterol is synthesized through various chemical methods and is classified under the category of bronchodilators. As a LABA, it is often used in combination with inhaled corticosteroids to enhance therapeutic efficacy in managing chronic respiratory conditions. Its classification aligns with other similar compounds used in clinical practice, which are vital for managing acute and chronic bronchial obstruction.

Synthesis Analysis

Methods of Synthesis

The synthesis of Etanterol involves multiple steps that can vary depending on the specific synthetic pathway chosen. Common methods include:

Technical Details

The synthesis generally requires careful control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize by-products. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly used to monitor the progress of the synthesis and confirm product identity.

Molecular Structure Analysis

Structure and Data

Etanterol has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula is C19_{19}H25_{25}N3_{3}O4_{4}, indicating it comprises carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 345.42 g/mol
  • Structural Formula: The compound features a phenolic ring structure that is essential for its interaction with beta-2 adrenergic receptors.

Structural Representation

The three-dimensional structure of Etanterol can be visualized using molecular modeling software, which illustrates its binding conformation within receptor sites.

Chemical Reactions Analysis

Reactions Involved

Etanterol undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation Reactions: Initial formation involves nucleophilic attacks on electrophilic centers within precursor molecules.
  2. Metabolic Reactions: Once administered, Etanterol is metabolized via hepatic pathways involving cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological properties.

Technical Details

Understanding these reactions is crucial for predicting the behavior of Etanterol in biological systems as well as potential drug interactions that could arise from its metabolic products.

Mechanism of Action

Process and Data

Etanterol exerts its therapeutic effects by selectively binding to beta-2 adrenergic receptors located on airway smooth muscle cells. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels within cells:

  1. Bronchodilation: Elevated cAMP leads to relaxation of smooth muscle fibers surrounding the airways, resulting in bronchodilation.
  2. Anti-inflammatory Effects: By modulating inflammatory pathways through receptor signaling, Etanterol may also contribute to reduced airway inflammation over time.

Data Supporting Mechanism

Clinical studies have demonstrated significant improvements in lung function parameters (e.g., forced expiratory volume in one second) among patients treated with Etanterol compared to placebo groups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
  • Melting Point: Specific melting point data varies but typically falls within a defined range indicative of purity.

Chemical Properties

Applications

Etanterol is primarily utilized in clinical settings for:

  1. Asthma Management: Used as a maintenance therapy to prevent bronchospasm associated with asthma.
  2. Chronic Obstructive Pulmonary Disease Treatment: Provides long-term relief from symptoms associated with COPD, improving quality of life for patients.
  3. Combination Therapy: Often prescribed alongside corticosteroids or other bronchodilators to enhance therapeutic outcomes.
Historical Development and Paradigm Shifts in TNF Inhibition Therapy

Emergence of TNF-α as a Therapeutic Target in Autoimmune Pathogenesis

Tumor necrosis factor-alpha (TNF-α) was initially mischaracterized in 1944 as an anticancer cytokine due to its ability to induce hemorrhagic necrosis in murine tumors. By the 1980s, however, research revealed its central role as a "master regulator" of inflammatory cascades. Seminal work by Feldmann and Maini demonstrated that TNF-α occupies an apex position in the cytokine hierarchy driving rheumatoid arthritis (RA) pathogenesis. Their analysis of RA synovium showed constitutive overexpression of multiple cytokines (IL-1, IL-6, GM-CSF), but crucially, TNF-α blockade in synovial cell cultures suppressed all other pro-inflammatory cytokines—establishing the "cytokine cascade" model [1].

Table 1: Key Pathogenic Roles of TNF-α in Autoimmune Diseases

DiseasePathogenic MechanismResearch Evidence
Rheumatoid ArthritisSynovial inflammation; Osteoclast activation; Joint destructionTNF inhibition reduced IL-1/IL-6 in synovial cultures [1]
Alzheimer’sDisrupts synaptic regulation; Amplifies amyloid/glutamate toxicityFramingham Study linked elevated TNF to dementia risk [3]
Psoriatic ArthritisDrives enthesitis; Synovio-entheseal complex inflammationUltrasound-confirmed inflammation resolution post-TNF inhibition [6]

The cytokine's biology reveals dualistic functions: Transmembrane TNF (tmTNF) primarily activates TNFR2 (associated with tissue repair), while soluble TNF (sTNF) predominantly activates TNFR1 (pro-inflammatory signaling). This dichotomy explains why global TNF inhibition risks compromising host defense while simultaneously offering therapeutic benefit in autoimmunity [8]. TNF-α further intersects with emerging disease mechanisms including:

  • Necroptosis pathways: TNF-TNFR1 signaling can trigger RIPK3/MLKL-mediated inflammatory cell death [8]
  • Synaptic dysfunction: In neurological disorders, TNF disrupts glutamate homeostasis and long-term potentiation [3]

Evolution of Biologic Therapies: From Monoclonal Antibodies to Fusion Proteins

The first-generation anti-TNF agents emerged from distinct molecular strategies:

  • Murine monoclonal antibodies (mAbs): Early murine anti-TNF mAbs like infliximab (cA2) showed efficacy but triggered human anti-mouse antibody (HAMA) responses, limiting durability [1] [10]
  • Humanized mAbs: Adalimumab, a fully human IgG1 mAb, reduced immunogenicity [10]
  • Fusion proteins: Etanercept represented a breakthrough as a recombinant human TNFR2-Fc fusion protein (p75 TNF receptor linked to IgG1 Fc) [4] [8]

Table 2: Structural and Functional Comparison of Major TNF Inhibitors

AgentTypeTarget SpecificityKey Advantages
InfliximabChimeric mAb (25% murine)sTNF/tmTNFNeutralizes membrane TNF effectively
AdalimumabHuman mAbsTNF/tmTNFReduced immunogenicity
EtanerceptTNFR2-Fc fusionsTNF/LTα; Weak tmTNFLower anti-drug antibodies; Theoretical TNFR2-sparing

Etanercept's design leveraged immunoglobulin Fc domain properties to prolong plasma half-life (70-100 hours vs. TNF receptor's 15 minutes) and enable Fc-mediated effector functions [8] [10]. Crucially, its unique mechanism involves:

  • Competitive inhibition of TNF binding to native receptors
  • "Ligand-passing" where bound TNF transfers to endogenous inhibitors
  • Partial preservation of tmTNF signaling due to weaker tmTNF affinity [8]

This structural innovation enabled targeted cytokine neutralization without depleting TNF-producing cells—a key differentiator from antibody-based TNF inhibitors.

Key Milestones in Etanercept’s Regulatory Approval and Clinical Adoption

Etanercept's development timeline exemplifies translational medicine:

  • 1992: Immunex synthesizes p75-Fc fusion protein (originally for sepsis) [7]
  • 1997: Phase III RA trial shows 75% ACR20 response vs. 14% placebo (p<0.001) [4]
  • 1998: FDA approves for moderate-severe RA—first biologic for autoimmune disease
  • 1999-2004: Indication expansion to polyarticular JIA (1999), psoriatic arthritis (2002), ankylosing spondylitis (2003), plaque psoriasis (2004) [5]
  • 2002: Immunex acquired by Amgen for $10B, resolving manufacturing constraints [7]

Table 3: Regulatory Milestones for Etanercept (1998-2025)

YearRegulatory EventSignificance
1998FDA approval for RAFirst TNF inhibitor approved for chronic autoimmune disease
2000EMA approval for RAValidated global therapeutic potential
2004FDA approval for pediatric plaque psoriasisFirst biologic indication for children (≥6 years) with severe psoriasis
2025Biosimilar approval (e.g., Erelzi®)Cost-effective alternatives with comparable efficacy in real-world studies [2]

Clinical adoption transformed rheumatology practice:

  • RA treatment paradigm: Shifted from joint damage mitigation to remission induction
  • Ultrasound evidence: Confirmed suppression of power Doppler signals in synovitis [2]
  • Biosimilar impact: Post-2020 studies demonstrated stable disease control after switching from originator to biosimilars, even with dose reduction in remission [2]

The drug's success catalyzed broader innovation:

  • Validated TNF as target for multiple immune-mediated diseases
  • Paved way for IL-17/IL-23 inhibitors by proving cytokine-specific efficacy
  • Established biologics as fastest-growing therapeutic sector [1] [6]

Properties

CAS Number

93047-39-3

Product Name

Etanterol

IUPAC Name

4-[2-[[2-[3-amino-5-(hydroxymethyl)phenyl]-2-hydroxyethyl]amino]propyl]phenol

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C18H24N2O3/c1-12(6-13-2-4-17(22)5-3-13)20-10-18(23)15-7-14(11-21)8-16(19)9-15/h2-5,7-9,12,18,20-23H,6,10-11,19H2,1H3

InChI Key

BMMHZTIQZODVHZ-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)CO)N)O

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)CO)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.